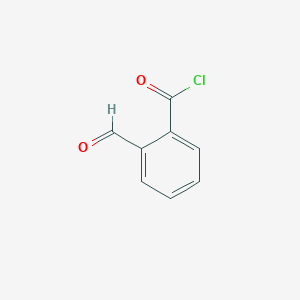

2-Formylbenzoyl chloride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-formylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2/c9-8(11)7-4-2-1-3-6(7)5-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOPOGXCFMHHLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594088 | |

| Record name | 2-Formylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117886-88-1 | |

| Record name | 2-Formylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Parameters

Established Synthetic Routes for 2-Formylbenzoyl Chloride

The conversion of the carboxylic acid to an acyl chloride is the cornerstone of synthesizing this compound. This transformation is typically accomplished using various chlorinating agents, with methods developed for analogous aromatic acyl chlorides being widely applicable.

The most direct and common method for preparing this compound is the treatment of 2-formylbenzoic acid with a suitable chlorinating agent. orgsyn.orgwikipedia.org This precursor, also known as phthalaldehydic acid, provides the necessary carbon skeleton and functional groups for the conversion. wikipedia.org

Thionyl chloride (SOCl₂) is a frequently used reagent for the synthesis of acyl chlorides from carboxylic acids due to its reliability and the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride) that are easily removed. reddit.comgoogle.com The reaction involves refluxing 2-formylbenzoic acid with an excess of thionyl chloride, often in an inert solvent. reddit.com A general procedure, adapted from the synthesis of its isomer 4-formylbenzoyl chloride, involves heating the starting acid with thionyl chloride, which effectively converts the carboxylic acid to the desired acyl chloride. analis.com.myaip.org The use of thionyl chloride is a well-established method for preparing various benzoyl chloride derivatives. google.com

A representative reaction for a similar compound, 4-formylbenzoic acid, involves heating it with 1.5 equivalents of thionyl chloride at 110°C for 24 hours in toluene (B28343), resulting in a 97% yield of 4-formylbenzoyl chloride. analis.com.my

| Reagent | Precursor | Solvent | Temperature | Time | Yield (%) | Reference |

| Thionyl Chloride | 4-Formylbenzoic Acid | Toluene | 110 °C | 24 h | 97 | analis.com.my |

| Thionyl Chloride | Anthranilic Acid | Toluene | Reflux | N/A | N/A | reddit.com |

This table presents data for the synthesis of an isomer and a related compound to illustrate typical reaction conditions.

Besides thionyl chloride, other reagents can be employed to synthesize acyl chlorides. orgsyn.org Oxalyl chloride, in the presence of a catalytic amount of dimethylformamide (DMF) in a solvent like anhydrous tetrahydrofuran (B95107) (THF), is a mild and effective alternative. rsc.org This method is often preferred for substrates sensitive to the higher temperatures and more acidic conditions associated with thionyl chloride. The reaction with oxalyl chloride typically proceeds at a low temperature initially and is then allowed to warm to room temperature. rsc.org

Phosphorus pentachloride (PCl₅) is another powerful chlorinating agent that can convert carboxylic acids to their corresponding acyl chlorides. orgsyn.orggoogle.com This method is also effective for preparing various chlorobenzoyl chlorides from their respective acids. orgsyn.org

| Reagent | Precursor | Catalyst | Solvent | Temperature | Time | Reference |

| Oxalyl Chloride | 4-Formylbenzoic Acid | DMF | THF | 0 °C to RT | Overnight | rsc.org |

| Phosphorus Pentachloride | o-Chlorobenzoic Acid | N/A | N/A | N/A | N/A | orgsyn.org |

This table presents data for the synthesis of an isomer and a related compound to illustrate typical reaction conditions.

Acyl Chloride Formation from Carboxylic Acid Precursors

Optimization of Reaction Conditions and Efficiency

To maximize the yield and purity of this compound, careful control of reaction parameters such as solvent, temperature, and reaction time is essential. google.com

The choice of solvent is critical in the synthesis of acyl chlorides to prevent hydrolysis of the highly reactive product. Anhydrous, non-protic solvents are required. analis.com.myrsc.org

Toluene : This is a common solvent for reactions using thionyl chloride, as it is inert and has a boiling point suitable for refluxing the reaction mixture to completion. reddit.comanalis.com.my After the reaction, excess thionyl chloride can be removed by washing with fresh toluene. analis.com.my

Tetrahydrofuran (THF) : Anhydrous THF is often used for reactions involving milder chlorinating agents like oxalyl chloride. rsc.org Its lower boiling point makes it easy to remove under reduced pressure after the reaction is complete. rsc.org

Dichloromethane (DCM) : For certain acylation reactions, DCM is an effective inert solvent.

The rigorous exclusion of water is paramount to achieving high yields (up to 97% in the case of the 4-isomer) and preventing the formation of the starting carboxylic acid as an impurity. analis.com.my

Temperature and reaction duration are key variables that must be optimized to ensure the reaction goes to completion without promoting side reactions or decomposition. google.com

High Temperatures : Reactions with thionyl chloride often require elevated temperatures, such as refluxing at 110°C in toluene, for an extended period (e.g., 24 hours) to ensure full conversion of the carboxylic acid. analis.com.my

Low to Ambient Temperatures : When using oxalyl chloride, the reaction is typically initiated at a low temperature (e.g., 0°C on an ice bath) to control the initial exothermic reaction, followed by stirring at room temperature overnight to ensure completion. rsc.org

Variable Temperature Ranges : For related chlorination processes, reaction temperatures can range from 50°C to 200°C. google.com It is a general principle that lower temperatures necessitate longer reaction times to achieve the same degree of conversion. google.com For instance, a reaction might take 5 to 8 hours at a preferred temperature range of 140°C to 170°C. google.com

Careful monitoring of the reaction, for example by checking for the cessation of gas evolution, helps determine the appropriate reaction time. google.com

Stoichiometric Considerations and Reagent Ratios

The synthesis of acyl chlorides from carboxylic acids typically involves a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The stoichiometry of these reagents relative to the starting carboxylic acid is a crucial parameter that significantly influences reaction efficiency, yield, and purity. An excess of the chlorinating agent is generally employed to ensure the complete conversion of the carboxylic acid. Using a slight excess helps to drive the reaction equilibrium towards the product side and compensates for any loss of the reagent due to side reactions or volatility.

While specific data for this compound is not extensively detailed in readily available literature, analysis of its isomers and structurally related compounds provides insight into typical reagent ratios. For instance, the synthesis of the isomeric 4-formylbenzoyl chloride often utilizes a 1.5-fold excess of thionyl chloride relative to 4-formylbenzoic acid to achieve high yields. Similarly, the preparation of 3-chloro-4-formylbenzoyl chloride from its corresponding carboxylic acid employs a 1.2:1 molar ratio of thionyl chloride to the substrate, a condition optimized to minimize the formation of dichlorinated byproducts. When using oxalyl chloride, a more reactive but also more expensive reagent, a larger excess may be documented in some procedures.

The selection of the reagent ratio is a balance between maximizing yield and minimizing waste and purification challenges associated with removing large amounts of unreacted chlorinating agent and its byproducts.

Table 1: Stoichiometric Ratios in the Synthesis of Formylbenzoyl Chloride Analogues

| Starting Material | Chlorinating Agent | Reagent Ratio (Chlorinating Agent:Acid) | Reference |

|---|---|---|---|

| 4-Formylbenzoic acid | Thionyl chloride (SOCl₂) | 1.5 : 1 | |

| 4-Formylbenzoic acid | Oxalyl chloride | ~2.5 : 1 | rsc.org |

| 3-Chloro-4-formylbenzoic acid | Thionyl chloride (SOCl₂) | 1.2 : 1 |

This table presents data for compounds structurally similar to this compound to illustrate common stoichiometric practices.

Moisture Control and Anhydrous Conditions

The high reactivity of the acyl chloride functional group necessitates rigorous control of moisture throughout the synthesis and handling of this compound. Acyl chlorides readily undergo hydrolysis in the presence of water, reverting to the corresponding carboxylic acid—in this case, 2-formylbenzoic acid—and generating hydrochloric acid (HCl) as a byproduct.

Reaction: C₈H₅ClO₂ (this compound) + H₂O → C₈H₆O₃ (2-Formylbenzoic acid) + HCl

To prevent hydrolysis, the synthesis must be conducted under strictly anhydrous (water-free) conditions. This involves several standard laboratory practices:

Drying of Glassware: All glassware used in the reaction must be thoroughly dried, typically by oven-heating or flame-drying under a vacuum, to remove any adsorbed moisture.

Use of Anhydrous Solvents: The solvents used, such as toluene or tetrahydrofuran (THF), must be of an anhydrous grade.

Inert Atmosphere: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. mq.edu.au

Sealed Vessels: Using sealed reaction systems or equipping the apparatus with drying tubes containing a desiccant (e.g., calcium chloride) is a common practice to protect the reaction from ambient moisture.

Failure to maintain these anhydrous conditions is a common reason for low yields and impure products in acyl chloride preparations.

Green Chemistry Approaches in this compound Synthesis

Traditional methods for synthesizing this compound often rely on hazardous reagents like thionyl chloride and volatile organic solvents such as dichloromethane, which present environmental and safety concerns. Green chemistry principles encourage the development of more sustainable synthetic routes that minimize waste, use less toxic substances, and improve energy efficiency. mun.ca

For the synthesis of this compound, several green chemistry strategies can be considered, drawing from advancements in related chemical transformations:

Alternative Chlorinating Agents: A key target for greening the synthesis is replacing conventional chlorinating agents. N-chlorosuccinimide (NCS) has been explored as an environmentally benign chlorinating agent in other contexts, as its use produces succinimide, a recyclable and less harmful byproduct compared to the SO₂ and HCl generated from thionyl chloride. researchgate.net

Solvent-Free and Alternative Solvents: Eliminating the use of hazardous organic solvents is a primary goal of green chemistry. Research on related reactions involving 2-formylbenzoic acid has demonstrated the feasibility of solvent-free (neat) conditions, often facilitated by heating or microwave irradiation. researchgate.netderpharmachemica.com When a solvent is necessary, the focus shifts to greener alternatives like ionic liquids or bio-derived solvents such as Cyrene™, which are less volatile and have a better environmental profile than traditional chlorinated solvents or hydrocarbons. pharmacyjournal.in

Catalytic Approaches: The development of catalytic methods can reduce the need for stoichiometric amounts of reagents. For example, multicomponent reactions starting from 2-formylbenzoic acid have been shown to proceed efficiently using green Lewis acid catalysts like mesoporous silica (B1680970), which can be easily recovered and reused. beilstein-journals.org While these examples produce derivatives rather than the acyl chloride itself, they highlight a pathway for greener synthesis starting from the same precursor.

Process Intensification: Technologies like flow chemistry offer a safer and more efficient way to handle hazardous reagents and intermediates. A continuous-flow process could allow for the synthesis of this compound at elevated temperatures with better control, potentially increasing selectivity and reducing the need for catalysts.

While specific, validated green synthesis protocols for this compound are not yet widespread, the principles and methodologies are actively being developed for closely related chemical processes. researchgate.netbeilstein-journals.org

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Acyl Chloride Moietybenchchem.combenchchem.comvulcanchem.com

The acyl chloride group is the primary site of reactivity in 2-formylbenzoyl chloride, readily undergoing reactions with a variety of nucleophiles. Its reactivity is characteristic of aromatic acyl chlorides, which are generally more reactive than their aliphatic counterparts due to the electron-withdrawing effects of the benzene (B151609) ring.

The cornerstone of this compound's utility in synthesis is its participation in nucleophilic acyl substitution reactions. In these reactions, the chloride ion, an excellent leaving group, is displaced by a nucleophile. This process typically proceeds through a tetrahedral intermediate. The general mechanism involves the nucleophilic attack on the electrophilic carbonyl carbon, followed by the elimination of the chloride ion to regenerate the carbonyl double bond.

This compound reacts with primary and secondary amines to yield the corresponding N-substituted 2-formylbenzamides. google.com These reactions are typically rapid and are often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct that is formed. chemspider.com The reaction with morpholine, a secondary amine, serves as a representative example of this transformation. chemspider.com The formation of an amide bond is a crucial step in the synthesis of various compounds, including pharmaceutical intermediates like Imatinib, where a derivative of this compound is used. google.com

Table 1: Examples of Amidation Reactions

| Amine Nucleophile | Product | Typical Conditions | Reference |

|---|---|---|---|

| Primary Amines (e.g., Aniline) | N-Aryl-2-formylbenzamide | Inert solvent (e.g., DCM), Base (e.g., Pyridine) | |

| Secondary Amines (e.g., Morpholine) | (2-Formylphenyl)(morpholino)methanone | DCM, Triethylamine, Room Temperature | chemspider.com |

| 2-Aminothiazole | 4-formyl-N-(2-thiazolyl)benzamide | Coupling with amine nucleophile | vulcanchem.com |

The reaction of this compound with alcohols produces 2-formylbenzoic acid esters. Similar to amidation, this reaction typically requires a base to scavenge the HCl generated. The esterification is a versatile method for introducing the 2-formylbenzoyl moiety onto alcoholic substrates. Studies on the related p-formylbenzoyl chloride show that the coupling reaction with primary alcohols can proceed rapidly and quantitatively. nih.gov However, intramolecular reactions can sometimes occur, as the proximity of the formyl group can lead to side products, a consideration when working with 2-formylbenzoic acid derivatives. researchgate.net

Table 2: Examples of Esterification Reactions

| Alcohol Nucleophile | Product | Typical Conditions | Reference |

|---|---|---|---|

| Primary Alcohols (e.g., Methanol) | Methyl 2-formylbenzoate | Base (e.g., Pyridine) | |

| Secondary Alcohols | Isopropyl 2-formylbenzoate | Milder activating agents may be needed to avoid side reactions | researchgate.net |

In a similar fashion to alcohols, thiols react with this compound to form S-thioesters. These reactions are also classified as nucleophilic acyl substitutions. Recent studies have shown that simple iron salts like FeCl₃ can effectively catalyze the thioesterification of benzoyl chloride derivatives with a broad range of thiols under solvent-free, room temperature conditions, resulting in high yields and purity. tudelft.nl This method presents an efficient and environmentally benign approach to synthesizing thioesters.

Table 3: Example of Thioesterification Reaction

| Thiol Nucleophile | Product | Typical Conditions | Reference |

|---|---|---|---|

| Alkanethiols (e.g., Ethanethiol) | S-Ethyl 2-formylbenzothioate | FeCl₃ catalyst, Room Temperature, Solvent-free | tudelft.nl |

This compound is sensitive to moisture and undergoes hydrolysis in the presence of water. fishersci.com This reaction cleaves the acyl chloride to yield 2-formylbenzoic acid and hydrochloric acid. The hydrolysis of acyl chlorides is generally a rapid process. savemyexams.com The mechanism for the hydrolysis of the related benzoyl chloride is suggested to have characteristics of a direct displacement (Sₙ2) reaction, particularly in highly aqueous media. rsc.org Research on the alkaline hydrolysis of related compounds, such as 4-(2-formylbenzoyl)morpholine, indicates that the reaction is first order in base, and kinetic parameters like the enthalpy and entropy of activation have been determined. scispace.com

Nucleophilic Acyl Substitution Reactions

Reactivity of the Formyl Groupbenchchem.com

While the acyl chloride is the more reactive functional group, the formyl group (-CHO) also participates in characteristic reactions. It can undergo nucleophilic addition, often followed by elimination of water, in condensation reactions. For instance, it can react with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines, to form hydrazones and oximes, respectively. This reactivity allows for further functionalization of the molecule after the acyl chloride has been transformed. It is important to note that formyl chlorides, in general, are less stable than other acyl chlorides, though this compound is isolable. stackexchange.com

Condensation Reactions

Condensation reactions are a cornerstone of organic synthesis, and the aldehyde functionality of this compound is a prime substrate for such transformations. These reactions involve the nucleophilic addition to the aldehyde carbonyl group, typically followed by the elimination of a water molecule.

The reaction of an aldehyde with a primary amine to form an imine (or Schiff base) is a fundamental process in organic chemistry. masterorganicchemistry.com The general mechanism, which is typically acid-catalyzed, involves the nucleophilic attack of the amine on the aldehyde carbonyl, formation of a carbinolamine intermediate, and subsequent dehydration to yield the C=N double bond. masterorganicchemistry.com While specific examples detailing the reaction of this compound with primary amines are not prevalent in the reviewed literature, the reactivity of the formyl group makes this a highly probable transformation. The reaction would proceed chemoselectively at the aldehyde, provided the conditions are mild enough (e.g., neutral or slightly acidic) to avoid reaction at the more electrophilic acyl chloride site. Studies on the analogous 4-formylbenzoyl chloride have shown that it readily undergoes imine formation. researchgate.netaip.organalis.com.my

Similar to imine formation, the aldehyde group of this compound is expected to react with hydrazine (B178648) and its derivatives to form hydrazones, and with hydroxylamine (B1172632) to form oximes. nih.gov These reactions also proceed via nucleophilic addition to the carbonyl followed by dehydration. nih.govkhanacademy.org The resulting hydrazone and oxime functionalities are valuable in their own right as synthetic intermediates or for bioconjugation purposes. nih.govamazonaws.com

The general reaction for oxime and hydrazone formation is as follows:

R-CHO + H₂N-OH → R-CH=N-OH + H₂O (Oxime)

R-CHO + H₂N-NH₂ → R-CH=N-NH₂ + H₂O (Hydrazone)

While studies on the 3- and 4-formyl isomers confirm their participation in these condensation reactions , specific documented examples for this compound are scarce. However, the inherent reactivity of the aldehyde group strongly suggests its capability to form these derivatives. A related compound, pyridine-2-carboxaldehyde, readily forms oximes and hydrazones, lending support to this expected reactivity. semanticscholar.org

The Knoevenagel condensation is the reaction of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group (e.g., malonic esters, cyanoacetic esters), catalyzed by a weak base like an amine. sigmaaldrich.comsciensage.info The product is typically an α,β-unsaturated dicarbonyl or cyano-ester compound. sigmaaldrich.com The reaction is a powerful tool for C-C bond formation. sciensage.info

The general mechanism involves the base-catalyzed deprotonation of the active methylene compound to form a carbanion/enolate, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting aldol-type intermediate then undergoes dehydration. organic-chemistry.org Given the electrophilicity of its aldehyde group, this compound is a potential substrate for Knoevenagel condensations, which would yield a substituted 2-vinylbenzoyl chloride derivative. Sequential reactions involving an initial Knoevenagel condensation followed by an intramolecular cyclization have been developed for related systems, such as 2-(1-phenylvinyl)benzaldehyde, to synthesize indene (B144670) derivatives. nih.gov

Reduction and Oxidation Pathways

The presence of two distinct carbonyl groups allows for various reduction and oxidation reactions, with chemoselectivity being the primary challenge.

Reduction: The selective reduction of one carbonyl group in the presence of the other is a significant synthetic challenge. The acyl chloride can be reduced to an aldehyde (Rosenmund reduction) or further to a primary alcohol. doubtnut.com The Rosenmund reduction of benzoyl chloride using H₂ and a poisoned catalyst (Pd/BaSO₄) to yield benzaldehyde (B42025) is a classic example. doubtnut.com Applying this to this compound would be challenging due to the potential for simultaneous reduction of the existing aldehyde group. Conversely, selective reduction of the aldehyde to an alcohol using reagents like sodium borohydride (B1222165) might be possible, as borohydrides are generally poor reagents for reducing acyl chlorides. Stronger reducing agents like lithium aluminum hydride would likely reduce both functional groups.

Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid using a variety of oxidizing agents. This would transform this compound into 2-(chloroformyl)benzoic acid. There is a lack of specific studies on the oxidation of this compound in the literature.

Dual Functional Group Reactivity and Chemoselectivity

Chemoselectivity is the central theme in the chemistry of this compound. The acyl chloride is significantly more electrophilic than the aldehyde and will preferentially react with strong or hard nucleophiles like amines or alcohols, especially under basic or neutral conditions.

A key example of this selectivity is in the synthesis of ester derivatives. rsc.org 2-Formylbenzoic acid can be converted to this compound using oxalyl chloride. The resulting crude acyl chloride can then be reacted with a phenol (B47542) in the presence of a base like triethylamine. The reaction proceeds chemoselectively to form the ester at the acyl chloride position, leaving the aldehyde group untouched for further transformations. rsc.org This demonstrates that the acyl chloride can be selectively targeted.

Studies on the related compound 2-(chloroseleno)benzoyl chloride also highlight this reactivity preference. When reacted with nucleophiles like aminophenols, the reaction occurs preferentially at the acyl chloride center. researchgate.net Achieving high chemoselectivity often involves careful control of reaction conditions such as temperature, solvent, and the nature of the nucleophile and any catalyst used. beilstein-journals.org

Radical Reactions and Related Intermediates

The this compound molecule can serve as a precursor to the 2-formylbenzoyl radical . This transient species has been the subject of detailed mechanistic investigations, particularly concerning its intramolecular cyclization pathways. canada.caacs.orgresearchgate.net When the radical is generated, it can undergo cyclization in two possible ways: a 4-exo-trig closure to form a four-membered ring, or a 5-endo-trig closure to form a five-membered ring.

Research has shown that the 5-endo cyclization is a highly favored and extremely rapid process. canada.caacs.orgresearchgate.net This is noteworthy as 5-endo-trig cyclizations are often disfavored according to Baldwin's rules for ring closure. The favorability in this case is attributed to favorable enthalpic changes and stereoelectronic factors. acs.org The rate constant for this cyclization has been measured using nitroxide trapping techniques. acs.orgresearchgate.net

Table 1: Kinetic Data for 2-Formylbenzoyl Radical Cyclization

| Parameter | Value | Conditions | Source(s) |

|---|---|---|---|

| Cyclization Rate Constant (k) | 2 x 10⁸ s⁻¹ | 45 °C | acs.orgresearchgate.netresearchgate.net |

| Cyclization Pathway | 5-endo-trig | - | canada.caresearchgate.netresearchgate.net |

Mechanistic studies using electron spin resonance (ESR) and laser flash photolysis have been instrumental in characterizing the transient radical intermediates. acs.orgresearchgate.net It has been suggested that the rate-limiting step in this rapid cyclization may be the rotation of the formyl group in the initially formed conformer of the 2-formylbenzoyl radical. acs.orgresearchgate.netresearchgate.net

2-Formylbenzoyl Radical Formation and Reactivity

The 2-formylbenzoyl radical is a significant transient intermediate that exhibits distinct reactivity, primarily governed by its structural arrangement. The formation of this radical species can be achieved through various methods, including laser flash photolysis. Once formed, its reactivity is dominated by rapid intramolecular processes.

Product studies, alongside evidence from Electron Spin Resonance (ESR) and laser flash photolysis investigations of transient radical intermediates, have been crucial in elucidating the behavior of the 2-formylbenzoyl radical. researchgate.netresearchgate.net A key characteristic of this radical is its strong propensity to undergo cyclization. researchgate.net The reactivity is highly regioselective, with a significant preference for one mode of ring closure over another. Specifically, the 5-endo cyclization pathway is highly favored compared to the alternative 4-exo-trig ring closure. researchgate.netresearchgate.net It has been proposed that the rate-limiting step in this cyclization may be the rotation of the formyl group in the initially formed conformer of the radical. researchgate.netresearchgate.net

Intramolecular Cyclization Processes (e.g., 5-Endo Closure)

The intramolecular cyclization of the 2-formylbenzoyl radical is a prominent and well-studied reaction pathway. This process is a highly favored event, demonstrating a clear preference for a specific ring-closing topology. researchgate.net

Key Findings on 5-Endo Closure:

Kinetics: The rate constant for the 5-endo cyclization has been determined through nitroxide trapping measurements. researchgate.net At 45°C, the rate constant, k(2), was found to be 2 x 10⁸ s⁻¹. researchgate.net This high rate constant underscores the facility of this cyclization process.

Thermodynamics: The preference for the 5-endo closure is also supported by estimations of a favorable enthalpic change for this pathway compared to the 4-exo-trig alternative. researchgate.net

Mechanism: Mechanistic studies suggest that for the cyclization to occur, rotation of the ortho-formyl group may be a necessary and potentially rate-limiting step. researchgate.netresearchgate.net

| Cyclization Parameter | Finding | Source(s) |

| Preferred Pathway | 5-Endo Closure | researchgate.netresearchgate.net |

| Alternative Pathway | 4-Exo-Trig Closure (disfavored) | researchgate.netresearchgate.net |

| Rate Constant (k) | 2 x 10⁸ s⁻¹ (at 45°C) | researchgate.net |

| Supporting Evidence | ESR, Laser Flash Photolysis, Product Studies, Nitroxide Trapping | researchgate.netresearchgate.net |

| Proposed Rate-Limiting Step | Rotation of the formyl group | researchgate.netresearchgate.net |

Structure-Reactivity Relationships in Ortho-Substituted Benzoyl Chlorides

The position of a substituent on the benzene ring of benzoyl chloride derivatives significantly influences their reactivity, a phenomenon often referred to as the "ortho effect". In the case of this compound, the formyl group at the ortho position plays a critical role in determining the compound's chemical behavior.

Studies comparing the rates of reaction for ortho-substituted benzoyl chlorides with their para-substituted counterparts have shown that ortho derivatives often react faster. rsc.org For instance, the reaction of ortho-substituted benzoyl chlorides with aniline (B41778) in benzene is faster than that of the corresponding para-derivatives. rsc.org This enhanced reactivity can be attributed to a combination of electronic and steric factors.

| Compound Type | Relative Reactivity with Aniline | Source |

| Ortho-substituted benzoyl chlorides | Faster | rsc.org |

| Para-substituted benzoyl chlorides | Slower | rsc.org |

Applications in Advanced Organic Synthesis

Versatile Intermediates for Complex Organic Molecules

2-Formylbenzoyl chloride serves as a crucial intermediate for the assembly of complex molecular architectures. Its ability to act as a bifunctional linker is a key asset. The acyl chloride can first react to incorporate the benzoyl moiety into a larger structure, leaving the aldehyde group at the ortho position available for subsequent, precisely controlled reactions. This strategy is essential in multi-step syntheses where sequential functionalization is required.

While specific examples for the 2-isomer are specialized, the principle is well-demonstrated by its isomers. For instance, 4-formylbenzoyl chloride is used as an intermediate in synthesizing pharmaceuticals and agrochemicals. The dual reactivity allows for the construction of novel N-arylamides and peptide-hybrid inhibitors. This strategic approach, building out from a central functionalized core, is fundamental to modern synthetic chemistry, enabling the efficient creation of intricate molecules that would be difficult to produce otherwise. riken.jpunimi.it The reactivity of the formyl group can also be harnessed in condensations to form larger, conjugated systems, as seen in the synthesis of nitrones from polyaldehydes. mdpi.com

Functionalization and Derivatization Strategies

The compound is an excellent substrate for a variety of functionalization and derivatization reactions, allowing chemists to introduce the formyl-substituted benzoyl group into different molecular scaffolds or to build upon it.

The most fundamental application of this compound is in the synthesis of amides and esters. The acyl chloride group reacts readily with primary and secondary amines in a process known as aminolysis to form the corresponding N-substituted 2-formylbenzamides. slideshare.net Similarly, it reacts with alcohols, often in the presence of a non-nucleophilic base like pyridine, to yield 2-formylbenzoyl esters. slideshare.net

These reactions are typically high-yielding and proceed under mild conditions. The general mechanism for amide formation from an acid chloride is a nucleophilic addition-elimination pathway. slideshare.net This straightforward reactivity makes it a go-to reagent for creating a diverse library of amide and ester derivatives, which can be valuable as final products or as intermediates for further synthesis. researchgate.netresearchgate.net

Table 1: General Reactions of this compound

| Reaction Type | Nucleophile | Product Class | General Conditions |

|---|---|---|---|

| Amidation | Primary/Secondary Amine (R₂NH) | N-Substituted Amide | Aprotic solvent, often with a base |

| Esterification | Alcohol (R'OH) | Ester | Aprotic solvent, often with a base (e.g., pyridine) |

This table presents generalized reaction information based on the known reactivity of acyl chlorides.

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. The initial product of its reaction with a nucleophile can undergo subsequent intramolecular cyclization involving the ortho-formyl group. For example, reaction with a hydrazine (B178648) derivative can first form a hydrazide, which can then cyclize to form heterocyclic systems.

More elaborately, the acyl chloride can be used to generate intermediates that are then used in cyclization reactions. For instance, anilides formed from the reaction of an acid chloride can be treated with reagents like phosphorus pentachloride to yield imidoyl chlorides. rdd.edu.iq These imidoyl chlorides are versatile intermediates that can react with various compounds to form a range of heterocycles, including pyrazoles, triazoles, tetrazoles, and imidazoles. rdd.edu.iq Additionally, amides derived from acid chlorides can be used to synthesize oxazole (B20620) rings by reacting with an amino acid and then cyclizing in the presence of acetic anhydride. jmchemsci.com The dual functionality of this compound provides multiple pathways to complex, ring-based structures that are prevalent in medicinal and materials chemistry. slideshare.netjmchemsci.com

Applications in Material Science and Polymer Chemistry

The ability to introduce both a reactive linker and a functional handle makes this compound and its isomers attractive for materials science applications.

In polymer chemistry, monomers with specific functional groups are used to build polymers with desired properties. Isomers like 4-formylbenzoyl chloride are employed in the preparation of functionalized polymers. The acyl chloride group can participate in polymerization reactions (e.g., polycondensation with a diamine to form a polyamide), incorporating the formylbenzoyl unit directly into the polymer backbone. The pendant aldehyde groups along the polymer chain are then available for post-polymerization modification, allowing for the grafting of other molecules or cross-linking of the polymer chains.

The incorporation of the 2-formylbenzoyl moiety can be used to develop advanced materials with specific characteristics. The aromatic ring and polar functional groups can influence properties such as thermal stability and chemical resistance. The aldehyde functionality is particularly useful for creating responsive materials, where it can be used to attach sensor molecules or to form reversible covalent bonds (e.g., imine bonds), leading to self-healing or stimuli-responsive materials. The use of the related 4-formylbenzoyl chloride in bioconjugation to modify biomolecules for drug delivery systems highlights the potential for creating advanced, functional materials.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Formylbenzoyl chloride |

| Phosphorus pentachloride |

| Acetic anhydride |

| Pyrazole |

| Triazole |

| Tetrazole |

| Imidazole |

| Oxazole |

| N-substituted 2-formylbenzamide |

Synthesis of Fluorescent Probes and Sensors

The reactivity of this compound has been harnessed for the synthesis of specialized fluorescent probes designed for the detection of specific analytes in biological systems. The aldehyde group, in particular, serves as a reactive site that can be transformed in the presence of an analyte, leading to a change in the fluorescence properties of the molecule.

A notable application is in the creation of probes for hydrogen sulfide (B99878) (H₂S), an important biological signaling molecule. Researchers have developed ratiometric and "turn-on" fluorescent sensors using this compound as a key building block. google.comrsc.org

Ratiometric H₂S Probe: A probe, referred to as FBBP (2-formyl-benzoic acid 2-benzothiazol-2-yl-phenyl ester), was synthesized by reacting this compound with 2-(2-hydroxyphenyl)benzothiazole (B1206157) (HBT). rsc.org HBT is a known excited-state intramolecular proton transfer (ESIPT) compound. In the absence of H₂S, the probe is largely non-fluorescent. However, in the presence of H₂S, a cascade reaction occurs where H₂S reacts with the aldehyde group, facilitating the cleavage of the ester bond and releasing the highly fluorescent HBT molecule. This results in a strong "turn-on" ratiometric fluorescent signal, allowing for sensitive detection of H₂S in living cells. rsc.org

Probe for Intracellular H₂S: A patent describes the synthesis of a fluorescent probe for detecting intracellular H₂S by reacting o-formylbenzoyl chloride with a ketocyanine dye in the presence of triethylamine (B128534). google.com This approach creates a sensor where the H₂S-mediated reaction with the formyl group modulates the fluorescence of the cyanine (B1664457) dye, enabling detection.

The table below details the characteristics of fluorescent probes synthesized using this compound.

| Probe Name/Type | Analyte | Synthesis Reagent | Detection Mechanism |

| FBBP | Hydrogen Sulfide (H₂S/S²⁻) | 2-(2-Hydroxyphenyl)benzothiazole (HBT) | Cascade reaction (nucleophilic addition, cyclization, elimination) releases fluorescent HBT, leading to a ratiometric response. rsc.org |

| Ketocyanine-based probe | Intracellular Hydrogen Sulfide | Ketocyanine dye | Reaction with the formyl group modulates the optical properties of the cyanine fluorophore. google.com |

Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 2-Formylbenzoyl chloride. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen environments in this compound. The spectrum reveals distinct signals for the aldehyde proton and the aromatic protons. A notable feature in the ¹H NMR spectrum is the singlet corresponding to the aldehyde proton. The aromatic protons typically appear as a multiplet in the downfield region of the spectrum, indicative of their varied electronic environments on the benzene (B151609) ring.

| ¹H NMR Data for this compound | ||

|---|---|---|

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | ~10.0 | Singlet |

| Aromatic (Ar-H) | ~7.5 - 8.2 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Key signals in the ¹³C NMR spectrum of this compound include those for the carbonyl carbons of the acid chloride and aldehyde groups, which appear at distinct downfield chemical shifts. The aromatic carbons also give rise to a series of signals in the aromatic region of the spectrum.

| ¹³C NMR Data for this compound | |

|---|---|

| Carbon Type | Chemical Shift (δ, ppm) |

| Acid Chloride Carbonyl (COCl) | ~165 - 170 |

| Aldehyde Carbonyl (CHO) | ~190 - 195 |

| Aromatic Carbons | ~125 - 140 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Derivatives

For fluorinated derivatives of this compound, Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a powerful tool for characterization. magritek.com ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, which minimizes signal overlap and simplifies spectral analysis. nih.govwikipedia.org The chemical shifts and coupling constants observed in the ¹⁹F NMR spectrum provide unambiguous evidence for the presence and electronic environment of fluorine atoms within the molecule. magritek.comwikipedia.org This technique is particularly useful for confirming the regiochemistry of fluorination on the aromatic ring. The ¹⁹F chemical shifts are sensitive to the position of the fluorine substituent (ortho, meta, or para) relative to the formyl and benzoyl chloride groups. magritek.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key analytical method for identifying the functional groups present in this compound, primarily through the detection of their characteristic vibrational frequencies.

Carbonyl Vibrational Analysis

The IR spectrum of this compound is distinguished by the presence of two strong absorption bands in the carbonyl stretching region. pg.edu.pl The acid chloride carbonyl (C=O) group typically exhibits a stretching vibration at a higher frequency compared to the aldehyde carbonyl group. Conjugation with the aromatic ring influences the position of these bands, generally lowering their frequencies. msu.edu The precise wavenumbers can be affected by the physical state of the sample (e.g., solid, liquid, or in solution). msu.edu

| Characteristic IR Carbonyl Frequencies for this compound | |

|---|---|

| Functional Group | Vibrational Frequency (cm⁻¹) |

| Acid Chloride (C=O) | ~1770 - 1790 |

| Aldehyde (C=O) | ~1690 - 1710 |

Functional Group Identification

Beyond the carbonyl groups, IR spectroscopy helps to identify other key functional groups in this compound. The C-H stretching vibrations of the aldehyde group typically appear as a pair of weak to medium bands. Aromatic C-H stretching vibrations are also observed. The C-Cl stretching vibration of the acid chloride group is found in the fingerprint region of the spectrum.

| Key IR Absorption Bands for Functional Group Identification in this compound | ||

|---|---|---|

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| Aldehyde C-H | Stretch | ~2820 and ~2720 |

| Aromatic C-H | Stretch | ~3000 - 3100 |

| Aromatic C=C | Stretch | ~1450 - 1600 |

| C-Cl | Stretch | ~650 - 850 |

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, both high-resolution and specialized mass spectrometry techniques provide crucial data for its identification and the characterization of its derivatives.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₈H₅ClO₂), the exact mass can be computationally determined, providing a benchmark for experimental verification. nih.gov HRMS techniques, such as Electron Ionization-High Resolution Mass Spectrometry (EI-HRMS), are frequently employed to identify derivatives of formylbenzoyl chloride. For instance, derivatives of its isomer, 4-formylbenzoyl chloride, have been successfully characterized using EI-HRMS, confirming their molecular structure. researchgate.net This underscores the utility of HRMS in verifying the successful synthesis of complex molecules derived from formylbenzoyl chloride precursors.

Table 1: Computed HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅ClO₂ |

| Exact Mass | 167.99781 Da |

Data sourced from PubChem CID 18463179. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly useful for analyzing large molecules, polymers, and complex organic compounds that might be fragile under other ionization methods. nih.gov While direct MALDI-TOF analysis of this compound is not commonly documented, the technique is highly relevant for the characterization of its derivatives. For example, this compound can be used in the synthesis of complex structures like metal-organic frameworks or functionalized polymers. nih.govmdpi.com MALDI-TOF MS would be an invaluable tool in such cases to confirm the molecular weight of large adducts, identify reaction products, and verify the successful incorporation of the formylbenzoyl moiety into larger molecular assemblies. mdpi.com The technique has been successfully used to analyze other chloride-containing compounds and complex metal-ligand systems, demonstrating its applicability in this context. nih.govmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is expected to be dominated by absorptions from the substituted benzene ring. Benzoic acid and its derivatives typically exhibit three main absorption bands. researchgate.net These correspond to π→π* electronic transitions within the aromatic ring and n→π* transitions associated with the carbonyl groups of the aldehyde and acyl chloride moieties.

Based on data for structurally similar compounds, the following absorption regions can be anticipated for this compound in a non-polar solvent: researchgate.net

A strong absorption band around 230 nm.

A medium to strong absorption band around 280 nm.

The exact wavelength of maximum absorbance (λmax) and the molar absorptivity are influenced by the solvent and the electronic effects of the ortho-formyl and benzoyl chloride substituents on the benzene ring. For example, various complex derivatives of benzoic acid show characteristic UV absorption maxima in the 225-232 nm range. mdpi.com

Advanced Spectroscopic Techniques for Metal Complexes and Derivatives

The dual functionality of this compound, containing both an aldehyde and a reactive acyl chloride group, makes it a versatile precursor for synthesizing complex ligands. These ligands can then coordinate with metal ions to form a wide array of metal complexes. Advanced spectroscopic techniques are indispensable for characterizing the structural and electronic properties of these derivatives.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly powerful for studying paramagnetic metal complexes.

Ligands derived from this compound, such as Schiff bases formed through the reaction of its aldehyde group, can readily chelate with paramagnetic transition metal ions like Copper(II) or Chromium(III). nih.gov The resulting complexes can be analyzed using EPR spectroscopy to gain deep insight into their electronic structure.

The key parameters obtained from an EPR spectrum are the g-values and hyperfine coupling constants (A-values), which provide information about:

The oxidation state of the metal ion.

The geometry of the coordination sphere around the metal center (e.g., octahedral, tetrahedral, or square planar). nih.govnist.gov

The nature of the metal-ligand bonding and the degree of covalency. nih.gov

For instance, in Cu(II) complexes, which have a d⁹ electron configuration, the g-tensor values (g∥ and g⊥) and the copper hyperfine coupling constant (A∥) are highly sensitive to the coordination environment and can distinguish between different geometric isomers. researchgate.netnist.gov Similarly, for Cr(III) complexes (a d³ system), the g-values are typically close to 2.0, and EPR helps confirm the octahedral geometry suggested by other techniques. nih.gov

Table 2: Typical EPR Spectral Parameters for Paramagnetic Metal Complexes

| Metal Ion | Typical Geometry | Characteristic g-values | Significance |

|---|---|---|---|

| Cr(III) | Octahedral | g ≈ 1.98 - 2.01 | Confirms d³ ion in an octahedral environment. nih.gov |

Computational Chemistry and Theoretical Studies

Molecular Modeling Approaches

Molecular modeling of 2-formylbenzoyl chloride can be approached through a variety of computational methods, ranging from molecular mechanics to more sophisticated quantum mechanical calculations. Molecular mechanics force fields, such as MMFF94 or UFF, would offer a rapid method for exploring the conformational landscape of the molecule, particularly the rotational barriers of the formyl and benzoyl chloride groups.

However, to gain more accurate insights into the subtle interplay of steric and electronic effects, quantum mechanical methods are indispensable. Semi-empirical methods could provide a balance between computational cost and accuracy for initial explorations. For more precise and reliable data on geometry and energetics, ab initio and Density Functional Theory (DFT) methods are the preferred choice.

Purity Assessment and Separation Methodologies

Chromatographic Techniques

Chromatography is a cornerstone of purification in organic synthesis, enabling the separation of complex mixtures. For 2-Formylbenzoyl chloride, several chromatographic methods are applicable for both analytical and preparative purposes.

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. In the synthesis of this compound, TLC can be used to track the consumption of the starting material (e.g., 2-formylbenzoic acid) and the appearance of the product spot.

Due to the reactivity of acyl chlorides, care must be taken as they can react with the silica (B1680970) gel stationary phase, which is inherently acidic and contains water. This can lead to hydrolysis back to the carboxylic acid, potentially complicating the interpretation of the chromatogram. Therefore, it is advisable to use dried TLC plates and run the analysis promptly.

A typical procedure involves dissolving a minute amount of the reaction mixture in a volatile solvent and spotting it on a silica gel plate. The plate is then developed in a sealed chamber containing an appropriate eluent. A common starting eluent system for aromatic compounds of intermediate polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. The ratio is optimized to achieve good separation, ideally with the product having an Rf value between 0.3 and 0.5. Visualization of the spots is typically achieved under UV light (254 nm), as the aromatic ring of this compound will absorb UV radiation.

Table 1: Illustrative TLC Parameters for Aromatic Acyl Chlorides

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 7:3 v/v) or Toluene (B28343):Ethyl Acetate (e.g., 8:2 v/v) |

| Visualization | UV lamp (254 nm) |

| Application | Monitoring reaction progress by observing the disappearance of the starting material and the appearance of the product. Assessing the number of components in the crude product mixture. |

For the preparative purification of this compound, column chromatography is the method of choice. This technique operates on the same principles as TLC but on a much larger scale, allowing for the physical separation and isolation of the desired compound. The crude product is loaded onto the top of a column packed with a stationary phase, typically silica gel, and a solvent system (eluent) is passed through the column.

The selection of the eluent is critical and is usually guided by prior TLC analysis. A solvent system that provides good separation of the product from impurities on the TLC plate will be adapted for the column. The polarity of the eluent is often kept slightly lower than that used for TLC to ensure a more effective separation on the larger scale of the column. The fractions are collected sequentially as the eluent passes through the column, and TLC is used to analyze these fractions to identify those containing the pure product. These pure fractions are then combined and the solvent is removed, typically by rotary evaporation, to yield the purified this compound.

Table 2: General Column Chromatography Parameters for Benzoyl Chloride Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) |

| Eluent System | Gradient or isocratic elution with mixtures of non-polar (e.g., Hexane) and polar (e.g., Ethyl Acetate, Dichloromethane) solvents. |

| Loading Technique | The crude product can be dissolved in a minimum amount of eluent and loaded directly (wet loading) or adsorbed onto a small amount of silica gel and then loaded (dry loading). |

| Fraction Analysis | Thin Layer Chromatography (TLC) |

| Outcome | Isolation of pure this compound. |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a specialized chromatographic technique that separates molecules based on their size or hydrodynamic volume in solution. Unlike TLC and column chromatography, which separate based on polarity, GPC is primarily used for the analysis of high molecular weight species such as polymers.

Direct analysis of a small molecule like this compound by GPC is not a conventional application. However, GPC becomes a crucial analytical tool if this compound is used as a monomer or a modifying agent in the synthesis of polymers. For instance, if this compound were reacted to form a polyester (B1180765) or polyamide, GPC would be employed to determine the molecular weight distribution (including the number average molecular weight, Mn, and weight average molecular weight, Mw) and the polydispersity index (PDI) of the resulting polymer. This information is vital as it directly relates to the physical properties of the polymer material.

Table 3: Application of GPC in the Context of Polymers Derived from this compound

| Parameter | Description |

|---|---|

| Principle of Separation | Size exclusion; larger molecules elute faster than smaller molecules. |

| Stationary Phase | Porous gel with a defined pore size distribution (e.g., polystyrene-divinylbenzene beads). |

| Mobile Phase | A solvent that dissolves the polymer without interacting with the stationary phase (e.g., Tetrahydrofuran (B95107) (THF), Chloroform). |

| Information Obtained | Molecular Weight Averages (Mn, Mw), Molecular Weight Distribution, Polydispersity Index (PDI). |

| Relevance | Characterization of polymers synthesized using this compound as a monomer or reactant. |

Recrystallization and Other Purification Methods

Recrystallization is a powerful purification technique for solid compounds based on differences in solubility. The principle relies on dissolving the impure solid in a suitable hot solvent to form a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor.

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at an elevated temperature. Additionally, the solvent should not react with the compound and should have a boiling point below the melting point of the compound. For a compound like this compound, which contains both a polar aldehyde and a reactive acyl chloride group, a non-protic solvent would be necessary to avoid reaction. Solvents such as hexanes, toluene, or mixtures thereof could be suitable candidates, though experimental validation is required. The process involves dissolving the crude solid in a minimum amount of the hot solvent, followed by slow cooling to promote the growth of large, pure crystals. The purified crystals are then collected by filtration.

Other purification methods for acyl chlorides can include distillation under reduced pressure (vacuum distillation), which is particularly useful for liquid compounds or low-melting solids, to separate them from non-volatile impurities.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. This comparison serves as a crucial check for the purity and the correctness of the assigned chemical formula.

For this compound, with the molecular formula C₈H₅ClO₂, the theoretical elemental composition can be calculated. This analytical method provides a bulk-level confirmation of the compound's identity and purity, complementing spectroscopic methods that provide structural information. It is a standard method for the characterization of novel synthesized compounds.

Table 4: Theoretical Elemental Composition of this compound (C₈H₅ClO₂)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 8 | 96.08 | 57.00 |

| Hydrogen | H | 1.01 | 5 | 5.05 | 3.00 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 21.03 |

| Oxygen | O | 16.00 | 2 | 32.00 | 18.98 |

| Total | | | | 168.58 | 100.00 |

Future Research Directions and Challenges

Development of Catalytic Systems for Selective Transformations

A primary challenge in the chemistry of 2-formylbenzoyl chloride is the selective transformation of one functional group while leaving the other intact. The development of sophisticated catalytic systems is crucial to achieving this goal. Future research will likely focus on several key areas:

Orthogonal Catalysis: Designing systems where two distinct catalysts can independently and selectively activate either the acyl chloride or the aldehyde group in a one-pot reaction. This would allow for tandem or cascade reactions to build molecular complexity rapidly.

Chemoselective Catalysis: Creating catalysts that can differentiate between the two electrophilic centers. For instance, Lewis acids tailored to selectively coordinate to either the aldehyde's carbonyl oxygen or the acyl chloride's carbonyl oxygen could direct nucleophilic attack to a specific site. Homogeneous catalysts have been traditionally used for Friedel-Crafts acylation reactions involving acyl chlorides. frontiersin.org However, solid acid catalysts like zeolites are gaining traction due to their reusability and environmental benefits. frontiersin.org Research into porous materials that can selectively bind and activate this compound based on size and functional group orientation is a promising avenue.

Enantioselective Catalysis: Developing chiral catalysts that can induce stereoselectivity in reactions involving either functional group. This is particularly relevant for the synthesis of chiral molecules, which are of significant importance in the pharmaceutical and agrochemical industries.

Table 1: Potential Catalytic Approaches for Selective Transformations

| Catalytic Strategy | Target Functional Group | Potential Catalyst Type | Desired Outcome |

| Lewis Acid Catalysis | Acyl Chloride | Zeolites (e.g., HBEA) | Selective Friedel-Crafts acylation |

| Organocatalysis | Aldehyde | Chiral secondary amines | Enantioselective aldol (B89426) or Michael additions |

| Transition Metal Catalysis | Both (in sequence) | Palladium or Rhodium complexes | Tandem cross-coupling and formyl group functionalization |

| Biocatalysis | Aldehyde | Engineered enzymes (e.g., oxidoreductases) | Selective reduction or oxidation of the aldehyde |

Exploration of Undiscovered Reactivity Pathways

The interplay between the ortho-positioned formyl and acyl chloride groups could give rise to novel and currently unexplored reaction pathways. Future research should aim to uncover this latent reactivity.

Key areas for exploration include:

Intramolecular Cyclizations: Investigating conditions that promote intramolecular reactions between the two functional groups, potentially leading to the formation of novel heterocyclic scaffolds. This could be triggered by specific catalysts, reagents, or reaction conditions.

Reactions with Dinucleophiles: Studying the reactions of this compound with various dinucleophiles (e.g., amino alcohols, diamines, dithiols). The reaction could proceed in a stepwise or concerted manner, leading to a diverse range of macrocycles and heterocyclic compounds. The reactivity of similar compounds like 2-(chloroseleno)benzoyl chloride with nucleophiles has shown that the reaction course is highly dependent on the nucleophile's structure and the reaction conditions. researchgate.net

Benzyne-Mediated Reactions: Generation of a benzyne (B1209423) intermediate from a suitably modified this compound derivative could lead to interesting cycloaddition or insertion reactions, with the formyl group serving as a handle for further transformations. rsc.org

Advanced Applications in Supramolecular Chemistry

The distinct functional groups of this compound make it an attractive building block for supramolecular chemistry after suitable derivatization. The aldehyde can be converted into imines, oximes, or hydrazones, which are excellent hydrogen bond acceptors and donors, while the acyl chloride can be transformed into amides or esters.

Future research directions could involve:

Self-Assembling Systems: Designing derivatives that can self-assemble into complex, ordered structures such as gels, liquid crystals, or molecular cages through non-covalent interactions like hydrogen bonding, π-π stacking, and coordination chemistry.

Molecular Recognition and Sensing: Incorporating derivatives of this compound into host molecules for the recognition and sensing of specific guest species. The formyl group, for example, could be used to create a binding pocket for cations or anions.

Functional Materials: Creating polymers or metal-organic frameworks (MOFs) using this compound derivatives as monomers or linkers. The functional groups could then be post-synthetically modified to tune the material's properties for applications in gas storage, catalysis, or separations.

Integration with Flow Chemistry and Automated Synthesis

The use of highly reactive compounds like acyl chlorides often presents safety and scalability challenges in traditional batch processes. Flow chemistry offers a powerful solution to these issues.

Future efforts should focus on:

Developing Continuous Flow Processes: Designing integrated flow systems for the synthesis and subsequent reaction of this compound. Flow chemistry allows for precise control over reaction parameters (temperature, pressure, stoichiometry), rapid mixing, and enhanced heat transfer, which can lead to higher yields, better selectivity, and improved safety. mt.comresearchgate.netbeilstein-journals.org

In Situ Generation and Consumption: Utilizing flow reactors to generate this compound in situ from a precursor like 2-formylbenzoic acid and immediately use it in a subsequent reaction. researchgate.net This "just-in-time" approach minimizes the accumulation of the hazardous acyl chloride, significantly improving process safety.

Automated Synthesis Platforms: Integrating flow reactors with automated control systems and real-time analytics (e.g., inline FTIR or NMR spectroscopy). mt.com This would enable high-throughput screening of reaction conditions, rapid optimization, and the autonomous synthesis of a library of this compound derivatives for drug discovery or materials science applications. mdpi.com The inherent safety and efficiency of flow chemistry are particularly advantageous for potentially hazardous or highly exothermic reactions. mt.com

Table 2: Advantages of Flow Chemistry for this compound

| Feature | Benefit in Flow Chemistry | Relevance to this compound |

| Enhanced Safety | Small reactor volumes, better heat dissipation. mt.com | Mitigates risks associated with the reactive and potentially corrosive nature of the acyl chloride. |

| Improved Control | Precise control over temperature, pressure, and residence time. | Allows for fine-tuning of selectivity in reactions involving the two functional groups. |

| Increased Efficiency | Higher yields and faster reaction times due to superior mixing and heat transfer. beilstein-journals.org | Accelerates synthesis and reduces waste. |

| Scalability | Scaling up by running the process for longer ("scaling out") rather than using larger reactors. | Facilitates seamless transition from laboratory-scale research to larger-scale production. |

Computational Design of Novel Derivatives with Enhanced Properties

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery of new derivatives with tailored functionalities.

Future research should leverage computational methods to:

Predict Reactivity and Selectivity: Use Density Functional Theory (DFT) and other quantum chemical methods to model the reaction mechanisms of this compound with various reagents. This can help predict which functional group will react under specific conditions and guide the design of selective catalysts. Computational studies on similar molecules, like 2-halobenzoyl chlorides, have successfully elucidated their conformational preferences and structures. sintef.no

Design Derivatives with Tuned Electronic Properties: In silico modification of the aromatic ring with various electron-donating or electron-withdrawing substituents can be used to fine-tune the electrophilicity of the acyl chloride and aldehyde groups. This allows for the rational design of derivatives with desired reactivity profiles for specific synthetic applications.

Model Supramolecular Assembly: Employ molecular dynamics (MD) simulations to predict how derivatives of this compound will interact and self-assemble in different environments. This can guide the design of new functional materials with predictable structures and properties.

By systematically addressing these research directions and overcoming the associated challenges, the scientific community can fully unlock the synthetic potential of this compound, paving the way for innovations in organic synthesis, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 2-Formylbenzoyl chloride with high purity?

- Methodology : Optimize the reaction using thionyl chloride (SOCl₂) in benzene or N-methylacetamide, as described in nitration and acylation procedures. A catalytic amount of dimethylformamide (DMF) accelerates the reaction by activating thionyl chloride. Post-synthesis, distill off solvents under reduced pressure, and purify via recrystallization or column chromatography. Validate purity using NMR, IR, and mass spectrometry .

- Key Considerations : Monitor reaction temperature (reflux conditions) and stoichiometry to avoid side products like over-chlorinated derivatives.

Q. What safety measures are critical when handling this compound?

- Protocols :

- Personal Protective Equipment (PPE) : Wear impervious gloves, tightly sealed goggles, and protective clothing. Use a respirator in poorly ventilated areas .

- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes. If inhaled, move to fresh air and seek medical attention .

- Storage : Keep in a locked, dry area away from moisture and incompatible substances (e.g., bases, alcohols) .

Q. How should researchers characterize this compound to confirm its identity and purity?

- Analytical Methods :

- Spectroscopy : Use H/C NMR to confirm the aldehyde proton (~10 ppm) and aromatic carbons. IR spectroscopy identifies the carbonyl (C=O) stretch (~1700 cm⁻¹) .

- Chromatography : HPLC or GC-MS to assess purity (>98%) and detect trace impurities .

- Documentation : Report full spectral data and chromatograms in supplementary materials for reproducibility .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated under varying conditions?

- Approach :

- Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify intermediates (e.g., acyl chloride intermediates).

- Computational Modeling : Use DFT calculations to predict activation energies for nucleophilic acyl substitutions or Friedel-Crafts reactions .

Q. What advanced analytical techniques resolve contradictions in spectral data for derivatives of this compound?

- Strategies :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic systems.

- X-ray Crystallography : Confirm molecular geometry and substituent positioning in crystalline derivatives .

- Troubleshooting : If NMR data conflicts with expected structures, re-examine reaction conditions (e.g., solvent polarity, temperature) for unintended side reactions.

Q. How does the stability of this compound vary under different storage or reaction conditions?

- Stability Studies :

- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures.

- Hydrolytic Sensitivity : Test reactivity with water or protic solvents (e.g., methanol) via kinetic assays .

- Findings : The compound is moisture-sensitive; store under inert gas (N₂/Ar) with molecular sieves to prevent hydrolysis to 2-formylbenzoic acid.

Q. What methodologies are effective for synthesizing and stabilizing Schiff base derivatives from this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.